(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
Overview
Description
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is known for its unique structural features, which include two naphthol units connected via a single bond, making it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol typically involves the following steps:
Hydrogenation of 1,1’-bi-2-naphthol: The starting material, 1,1’-bi-2-naphthol, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to yield the desired product.
Resolution of Racemic Mixture: The racemic mixture obtained from the hydrogenation step is resolved using chiral resolution agents such as tartaric acid derivatives to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol involves large-scale hydrogenation reactors and efficient chiral resolution techniques to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced separation technologies such as simulated moving bed chromatography enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthol units.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the naphthol rings.
Scientific Research Applications
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol has several scientific research applications:
Asymmetric Synthesis: It is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: The compound serves as a catalyst in various organic reactions, including asymmetric hydrogenation and oxidation.
Biological Studies: It is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol exerts its effects involves its ability to act as a chiral ligand or catalyst. The compound interacts with substrates and reagents through its naphthol units, facilitating stereoselective transformations. The molecular targets and pathways involved include various enzymes and catalytic sites where the compound binds and induces chiral environments, leading to the desired reaction outcomes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: The parent compound from which (S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol is derived.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric synthesis.
2,2’-Dihydroxy-1,1’-binaphthyl (BINOL): A similar compound with hydroxyl groups at the 2,2’ positions.
Uniqueness
(S)-(-)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol is unique due to its fully hydrogenated naphthol units, which provide distinct steric and electronic properties compared to its non-hydrogenated counterparts. This uniqueness enhances its effectiveness as a chiral ligand and catalyst in various chemical reactions.
Properties
IUPAC Name |
1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIFKBYNJRJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983974 | |
Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65355-14-8, 65355-00-2 | |
Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, often abbreviated as (S)-H8-BINOL, a valuable starting material for developing novel chiral ligands?
A1: (S)-H8-BINOL represents a readily available chiral building block. Its rigid structure and multiple points for derivatization make it ideal for creating diverse chiral environments. [] Notably, researchers have successfully synthesized a new class of axially chiral η6-benzene ligands from (S)-H8-BINOL. These ligands, containing three benzene rings, demonstrate remarkable selectivity when coordinated with ruthenium, forming only one of the three possible isomeric complexes. [] This predictable coordination behavior is highly advantageous in asymmetric catalysis.
Q2: What catalytic applications have been explored for the chiral η6-benzene ligands derived from (S)-H8-BINOL?
A2: The ruthenium complexes bearing the (S)-H8-BINOL-derived chiral η6-benzene ligands have shown promising results in the asymmetric C-H activation of N-sulfonyl ketimines with alkynes. [] This reaction provides a pathway to synthesize a variety of chiral spirocyclic sultams, valuable compounds in medicinal chemistry. The reported yields reach up to 99% with excellent enantioselectivity, exceeding 99% ee in some cases. [] This highlights the potential of these novel ligands in developing efficient and selective catalytic processes.
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